(3-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone”, was reported in a study . The process involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents, which was stirred for 4 hours at 40°C . The product was then separated by silica-gel column chromatography .Scientific Research Applications
Structural Analysis and Synthesis
- The compound "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone" was synthesized and characterized, highlighting its crystalline structure through X-ray diffraction (XRD) studies. This research provides foundational knowledge on molecular configurations and potential for material sciences applications (Lakshminarayana et al., 2009).
- A study on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, underscores the rule of chlorine-methyl (Cl-Me) exchange, suggesting implications for chemical synthesis and structural biology (Swamy et al., 2013).
Antimicrobial Activities
- Research on the antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones indicates potential applications in developing new antimicrobial agents, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).
Optical and Electronic Properties
- The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated how structural modifications can significantly alter optical properties, with potential applications in material science for the development of luminescent materials and electronic devices (Volpi et al., 2017).
Theoretical Studies
- Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone were characterized, showing potential biomedical applications due to their antibacterial activities. Theoretical calculations supported the structural findings, indicating a promising avenue for drug development (Singh et al., 2016).
Mechanism of Action
- The indole nucleus in this compound suggests potential interactions with various receptors due to its aromatic nature and electron-rich π-electron system .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-4-2-3-13(11-15)17(20)19-10-7-16(12-19)22-14-5-8-18-9-6-14/h2-6,8-9,11,16H,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRQMVCPKRJDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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